3-Bromo-2-methoxy-4-methylpyridine

Descripción general

Descripción

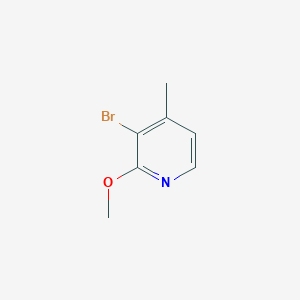

3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution reactions under specific conditions. For example:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Methoxylation | DMF, 100°C, 12h | NaOMe (28% in methanol) | 1.1 g† | |

| Chlorine Substitution | HBr, NaNO₂, 0–35°C | Bromine, aqueous HBr | 1.7 g‡ |

†Starting from 3-bromo-2-chloro-4-methylpyridine.

‡Starting from 3-amino-2-chloro-4-methylpyridine.

- Mechanistic Insight : The methoxy group is introduced via nucleophilic displacement of chlorine using sodium methoxide in DMF, facilitated by the electron-withdrawing pyridine ring . Bromination of amino precursors involves diazotization followed by Sandmeyer-type substitution .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

| Substrate | Conditions | Catalysts/Base | Yield | Selectivity (4:3) | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | DMAc, 80°C, 15h | Pd(Pt-Bu)₃, KOH, 18-crown-6 | 72% | 14.4:1 | |

| 5-Bromo-2-methylpyridine | DMSO, 100°C, 24h | Pd(PPh₃)₄, K₃PO₄ | 55–90% | N/A |

- Key Findings :

Other Substitution Reactions

The bromine can be displaced by nucleophiles such as amines or thiols:

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Amination | DMF, 60°C, 12h | Methylamine | 3-Amino-2-methoxy-4-methylpyridine | |

| Thiolation | Ethanol, reflux | Thiourea, K₂CO₃ | 3-Thiol derivative |

- Mechanistic Notes :

- Amine substitution proceeds via SNAr, accelerated by the electron-withdrawing methoxy group.

- Thiolation requires basic conditions to deprotonate the thiol nucleophile.

Methyl Group Reactivity

The methyl group at the 4-position is typically inert under mild conditions but can undergo radical bromination at elevated temperatures.

Comparative Reactivity

| Position | Reactivity Trend | Rationale |

|---|---|---|

| C3-Br | High (cross-coupling, SNAr) | Activated by adjacent methoxy group |

| C2-OCH₃ | Moderate (direct substitution unlikely) | Electron-donating, stabilizes aromatic ring |

| C4-CH₃ | Low (requires harsh conditions for reaction) | Electron-donating, deactivates ring |

Aplicaciones Científicas De Investigación

3-Bromo-2-methoxy-4-methylpyridine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methoxy-4-methylpyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-methylpyridine

- 3-Bromo-2-methylpyridine

- 2-Bromo-3-methoxypyridine

- 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrN O

- Molecular Weight : 202.05 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position.

Biological Activity Overview

This compound exhibits various biological activities, particularly in pharmacological applications. Its structural characteristics allow it to interact with several biological targets:

- Phosphodiesterase Inhibition : The compound has been investigated as a potential phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases and conditions like asthma and COPD .

- GABA Receptor Modulation : It is also noted for its interaction with GABA receptors, specifically as a ligand for benzodiazepine sites on the GABA receptor, which may have implications in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting PDE4, this compound may increase intracellular cAMP levels, leading to anti-inflammatory effects.

- Receptor Binding : Its ability to bind to GABA receptors suggests potential anxiolytic or sedative effects, which are critical in treating anxiety disorders.

Case Study: PDE4 Inhibition

A study focused on the structure-activity relationship (SAR) of various pyridine derivatives indicated that modifications at specific positions significantly affected PDE4 inhibitory activity. The introduction of the bromine atom at the 3-position was found to enhance potency compared to analogous compounds lacking this substitution .

Table of Biological Activities

Additional Research Insights

Research has also explored the synthesis of analogues of this compound to enhance its pharmacokinetic properties and selectivity for targeted biological pathways. For instance, modifications to increase solubility and reduce toxicity have been pivotal in developing safer therapeutic agents .

Propiedades

IUPAC Name |

3-bromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWSCHYDURCYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620671 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-51-1 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.